molecular formula C24H27NO4 B591871 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid CAS No. 288617-78-7

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid

Cat. No. B591871
M. Wt: 393.483
InChI Key: QVNDFQWCJFAEFY-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid, commonly referred to as FMOC-OMe, is a carboxylic acid derivative of fluorene and a popular reagent in organic synthesis. It has a wide range of applications in the synthesis of small molecules, peptides, and proteins. FMOC-OMe is used as a protecting group for amino acids in peptide synthesis and is also used as a catalyst in some reactions. It has been studied extensively for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been evaluated.

Scientific Research Applications

  • Scientific Field: Peptide Synthesis
    • Application Summary : The compound is used as a base-sensitive amino protecting group in solid-phase peptide synthesis .
    • Methods of Application : The compound is used in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . It is also used for derivatizing amino acids for HPLC analysis .
    • Results or Outcomes : The compound is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis and oligonucleotide synthesis .
  • Scientific Field: Organic Synthesis
    • Application Summary : The compound can be used in the synthesis of Fmoc amino acid azides .
    • Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
    • Results or Outcomes : The Fmoc amino acid azides are isolated as crystalline solids, they are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations. They are useful as coupling agents in peptide synthesis .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h3,6-9,11-14,21H,1,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNDFQWCJFAEFY-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid

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